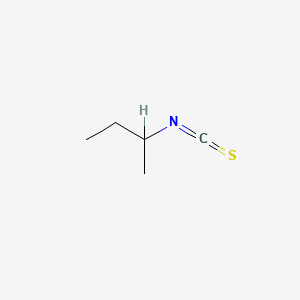
1-(4-Trifluorometilfenil)imidazol
Descripción general
Descripción
1-(4-Trifluoromethylphenyl)imidazole is an organic compound with the molecular formula C10H7F3N2. It is characterized by the presence of an imidazole ring substituted with a 4-trifluoromethylphenyl group.
Aplicaciones Científicas De Investigación
1-(4-Trifluoromethylphenyl)imidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a potential pharmaceutical agent due to its unique chemical properties.
Industry: It finds applications in the development of new materials, including polymers and catalysts
Mecanismo De Acción
Target of Action
Imidazole derivatives have been known to interact with various targets, including enzymes and receptors . .
Mode of Action
Generally, imidazole derivatives can interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent binding . The exact mechanism for this compound needs further investigation.
Biochemical Pathways
Imidazole derivatives can influence a variety of biochemical pathways depending on their specific targets
Análisis Bioquímico
Biochemical Properties
1-(4-Trifluoromethylphenyl)imidazole is known to interact with various enzymes and proteins. It is a potent inhibitor of neuronal and inducible nitric oxide synthases . The nature of these interactions is likely facilitated by hydrogen bonds, van der Waals forces, and hydrophobic interactions .
Molecular Mechanism
The molecular mechanism of action of 1-(4-Trifluoromethylphenyl)imidazole is complex and involves several steps. As a potent inhibitor of neuronal and inducible nitric oxide synthases, it likely exerts its effects at the molecular level through binding interactions with these enzymes . This can lead to enzyme inhibition or activation, and changes in gene expression.
Dosage Effects in Animal Models
In animal models, 1-(4-Trifluoromethylphenyl)imidazole has been studied for its antidepressant effects and found to reduce manifestations of stress . The effects of this compound can vary with different dosages, and high doses could potentially lead to toxic or adverse effects.
Metabolic Pathways
Imidazole derivatives can undergo oxidation reactions under certain conditions, resulting in the formation of imidazole .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(4-Trifluoromethylphenyl)imidazole can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, making it versatile for different applications . Another method involves a one-pot, four-component synthesis using 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions .
Industrial Production Methods: Industrial production of 1-(4-Trifluoromethylphenyl)imidazole typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts and reaction conditions is crucial to maximize efficiency and minimize costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Trifluoromethylphenyl)imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert it into different imidazole derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields imidazole N-oxides, while reduction can produce various imidazole derivatives .
Comparación Con Compuestos Similares
- 1-(2-Trifluoromethylphenyl)imidazole
- 1-(3-Trifluoromethylphenyl)imidazole
- 4-(4-Trifluoromethylphenyl)-1H-imidazole
Uniqueness: 1-(4-Trifluoromethylphenyl)imidazole is unique due to the position of the trifluoromethyl group on the phenyl ring. This specific positioning can significantly influence its chemical reactivity and biological activity compared to its isomers .
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N2/c11-10(12,13)8-1-3-9(4-2-8)15-6-5-14-7-15/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUJKJTAYTFLIDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)N2C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60180019 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25371-98-6 | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025371986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-Trifluoromethylphenyl)imidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60180019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 25371-98-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















